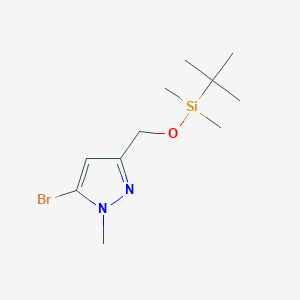
(5-Bromo-1-methylpyrazol-3-yl)methoxy-tert-butyl-dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromo-1-methylpyrazol-3-yl)methoxy-tert-butyl-dimethylsilane: is a chemical compound that belongs to the class of organosilicon compounds It features a pyrazole ring substituted with a bromine atom and a methyl group, linked to a tert-butyl-dimethylsilane moiety via a methoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-1-methylpyrazol-3-yl)methoxy-tert-butyl-dimethylsilane typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.
Methylation: The methyl group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Silane Group: The final step involves the reaction of the pyrazole derivative with tert-butyl-dimethylsilyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms within the ring.
Hydrolysis: The tert-butyl-dimethylsilane group can be hydrolyzed under acidic or basic conditions to yield the corresponding silanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.
Oxidation Products: Oxidized pyrazole derivatives.
Reduction Products: Reduced pyrazole derivatives.
Hydrolysis Products: Silanols and pyrazole derivatives.
科学研究应用
Chemistry:
Building Blocks: Used as intermediates in the synthesis of more complex organic molecules.
Biology:
Bioconjugation: The compound can be used to modify biomolecules for various biological studies.
Drug Development: Potential use in the development of pharmaceuticals due to its unique structural features.
Medicine:
Therapeutic Agents: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: Used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
作用机制
The mechanism by which (5-Bromo-1-methylpyrazol-3-yl)methoxy-tert-butyl-dimethylsilane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The silicon moiety can influence the compound’s lipophilicity and stability, affecting its overall bioactivity.
相似化合物的比较
(5-Bromo-1-methylpyrazole): Lacks the methoxy-tert-butyl-dimethylsilane group, making it less lipophilic.
(1-Methylpyrazol-3-yl)methoxy-tert-butyl-dimethylsilane: Similar structure but without the bromine atom, affecting its reactivity.
(5-Bromo-1-methylpyrazol-3-yl)methoxy-trimethylsilane: Similar but with a trimethylsilane group instead of tert-butyl-dimethylsilane, influencing its steric properties.
Uniqueness: The presence of both the bromine atom and the tert-butyl-dimethylsilane group in (5-Bromo-1-methylpyrazol-3-yl)methoxy-tert-butyl-dimethylsilane makes it unique in terms of reactivity and potential applications. The bromine atom allows for further functionalization, while the silicon moiety enhances its stability and lipophilicity.
属性
IUPAC Name |
(5-bromo-1-methylpyrazol-3-yl)methoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrN2OSi/c1-11(2,3)16(5,6)15-8-9-7-10(12)14(4)13-9/h7H,8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZWSTLLMXPMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=NN(C(=C1)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrN2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
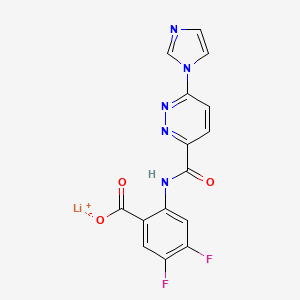
![3-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpiperidin-3-yl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2495405.png)
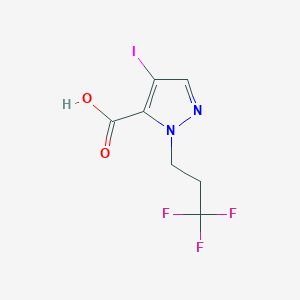
![N-[1-(benzyloxy)propan-2-yl]prop-2-enamide](/img/structure/B2495407.png)
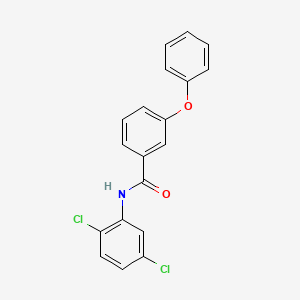
![5-(2-Methyl-1,3-dioxolan-2-yl)-3-(p-tolyl)benzo[c]isoxazole](/img/structure/B2495412.png)
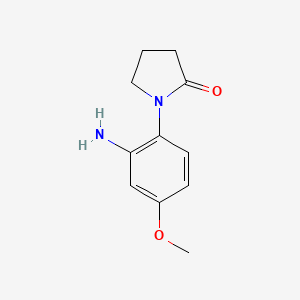
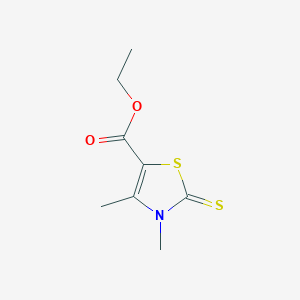
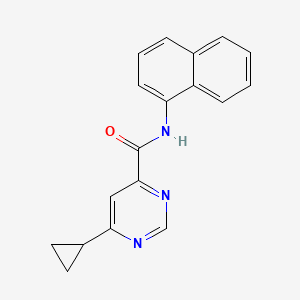
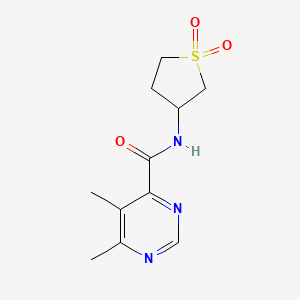
methanone](/img/structure/B2495417.png)

![6-Acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2495419.png)

